7,8-二羟基-4-(4-甲氧基苯基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

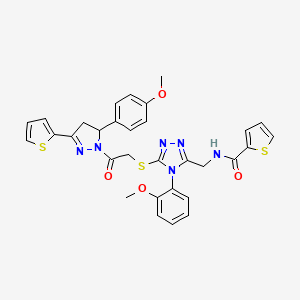

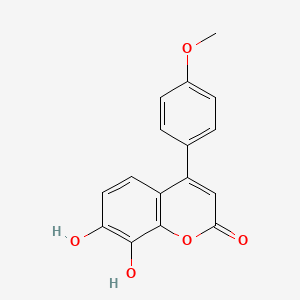

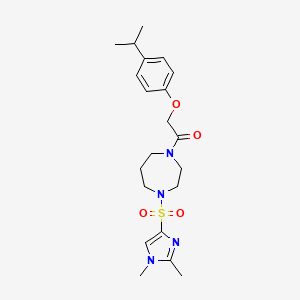

“7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one” is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .

Synthesis Analysis

The synthesis of coumarin derivatives, including “7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one”, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis

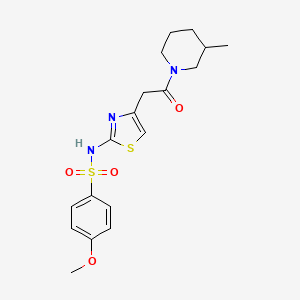

The molecular structure of “7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one” is a simple coumarin since structural substitution occurs only in the benzene ring using two hydroxyl radicals .科学研究应用

Cancer Research and Therapeutics

Background: Prostate cancer (CaP) remains a significant health challenge, with high mortality rates due to resistance to existing therapies. Novel therapeutic strategies are urgently needed to improve patient outcomes.

Role of 7,8-Dihydroxyflavone:- Inhibition of Castration-Resistant Tumor Growth : Recent studies have identified 7,8-dihydroxyflavone as a potent inhibitor of castration-resistant tumor growth. It disrupts CTBP1-AS-mediated p53 action, making it a promising candidate for targeted therapies .

Synthesis of Coumarin Derivatives

Background: Coumarins are versatile compounds with diverse biological activities. Researchers continually seek efficient methods for their synthesis.

Role of 7,8-Dihydroxyflavone:- Effective Synthesis of 7-Hydroxy-4-Substituted Coumarins : Based on the Pechmann coumarin synthesis method, 7,8-dihydroxyflavone derivatives can be synthesized more efficiently. This approach saves time and cost, making it valuable for industrial production .

Neuroprotection and Cognitive Enhancement

Background: Neurodegenerative diseases and cognitive decline are major health concerns. Compounds with neuroprotective properties are of great interest.

Role of 7,8-Dihydroxyflavone:- TrkB Agonist : 7,8-dihydroxyflavone acts as a selective agonist for the TrkB receptor, a key player in neuronal survival and plasticity. It enhances synaptic plasticity, memory formation, and neuroprotection .

Antioxidant and Anti-Inflammatory Effects

Background: Oxidative stress and inflammation contribute to various diseases. Natural compounds with antioxidant and anti-inflammatory properties are sought after.

Role of 7,8-Dihydroxyflavone:- Anti-Inflammatory Action : It modulates inflammatory pathways, potentially mitigating chronic inflammation .

Bone Health and Osteogenesis

Background: Maintaining bone health and promoting osteogenesis are critical for preventing osteoporosis and fractures.

Role of 7,8-Dihydroxyflavone:- Stimulates Osteoblast Differentiation : 7,8-dihydroxyflavone promotes osteoblast differentiation and bone mineralization. It may have implications for bone regeneration and fracture healing .

作用机制

Target of Action

The primary target of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the RNA-binding protein PSF . PSF functions as an epigenetic modifier by interacting with long noncoding RNAs and the corepressor complex . It also promotes RNA splicing events to enhance oncogenic signals .

Mode of Action

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one interacts with PSF and inhibits its RNA-binding ability . This compound disrupts PSF complex formation, PSF-mediated RNA splicing, and the epigenetic pathway .

Biochemical Pathways

The compound affects the pathways associated with PSF. Exposure to the compound inhibits PSF target gene expression at the mRNA level . It reverses epigenetically repressed PSF downstream targets, such as cell-cycle inhibitors, at the transcriptional level .

Pharmacokinetics

The compound’s effectiveness at blocking psf rna-binding ability and suppressing treatment-resistant prostate and breast cancer cell proliferation suggests it has sufficient bioavailability .

Result of Action

The compound’s action results in the suppression of treatment-resistant prostate and breast cancer cell proliferation . It enhances histone acetylation to induce the expression of apoptosis as well as cell-cycle inhibitors .

Action Environment

The compound has been shown to exhibit antitumor efficacy in a hormone therapy–resistant prostate cancer xenograft mouse model, suggesting its action may be influenced by the tumor microenvironment .

属性

IUPAC Name |

7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHBLKPFCNMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)